2',4'-Difluoroacetophenone oxime
CAS No.: 149773-86-4
Cat. No.: VC4083474
Molecular Formula: C8H7F2NO
Molecular Weight: 171.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149773-86-4 |
|---|---|
| Molecular Formula | C8H7F2NO |
| Molecular Weight | 171.14 g/mol |
| IUPAC Name | (NZ)-N-[1-(2,4-difluorophenyl)ethylidene]hydroxylamine |
| Standard InChI | InChI=1S/C8H7F2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3/b11-5- |
| Standard InChI Key | OHLLRZWRSGPPIJ-WZUFQYTHSA-N |
| Isomeric SMILES | C/C(=N/O)/C1=C(C=C(C=C1)F)F |
| SMILES | CC(=NO)C1=C(C=C(C=C1)F)F |
| Canonical SMILES | CC(=NO)C1=C(C=C(C=C1)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2',4'-Difluoroacetophenone oxime belongs to the oxime family, featuring a hydroxylamine group (-NOH) adjacent to a ketone moiety. The fluorine atoms at the 2' and 4' positions induce electron-withdrawing effects, altering the compound’s reactivity compared to non-fluorinated analogs . The planar geometry of the aromatic ring and the syn-periplanar arrangement of the oxime group facilitate interactions with metal catalysts, as evidenced in nickel-catalyzed hydrogenation studies .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 171.14 g/mol | |
| Melting Point | Not reported | |
| Solubility | Limited data; soluble in DMSO |
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR) spectra reveal distinct shifts for the fluorine atoms: NMR shows resonances at -110 ppm (2'-F) and -105 ppm (4'-F), consistent with para-substituted fluorobenzene derivatives . Density Functional Theory (DFT) calculations predict a dipole moment of 3.2 Debye, highlighting its polar nature .
Synthesis and Production
Conventional Oxime Formation
The compound is typically synthesized via the condensation of 2',4'-difluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions (25–50°C) with a yield of 70–85% :
Optimization Strategies
Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes while maintaining yields above 80% . Catalytic systems using copper(I) iodide have also been explored, though they show limited efficacy for fluorinated substrates .
Applications in Research and Industry
Organic Synthesis
The compound serves as a ligand in asymmetric hydrogenation reactions. For example, nickel-catalyzed hydrogenation of 2',4'-difluoroacetophenone oxime produces chiral amines with enantiomeric excess (ee) values exceeding 90% . This reactivity is attributed to the fluorine atoms’ ability to modulate electron density at the metal center .
| Parameter | Recommendation | Source |
|---|---|---|
| Personal Protective Eq. | Gloves, goggles, lab coat | |
| First Aid (Skin) | Wash with soap and water | |
| Storage | Cool, dry place (<25°C) |
Toxicological Data
Acute toxicity studies in rodents indicate an LD50 > 2,000 mg/kg (oral), classifying it as low toxicity . No carcinogenic or mutagenic effects have been reported .
Comparative Analysis with Structural Analogs
Fluorinated vs. Chlorinated Oximes
Replacing fluorine with chlorine at the 2' position (e.g., 2',5'-dichloroacetophenone oxime) increases molecular weight (208.03 g/mol) but reduces catalytic activity in hydrogenation reactions due to steric hindrance .
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